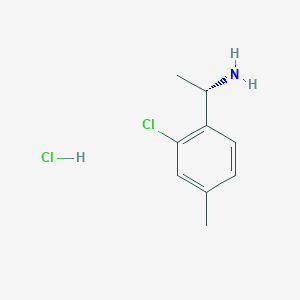

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride

Description

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is a chiral secondary amine characterized by an S-configuration at the ethanamine carbon. The compound features a 2-chloro-4-methylphenyl substituent, where the chloro and methyl groups occupy the ortho and para positions on the aromatic ring, respectively. As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form.

Properties

IUPAC Name |

(1S)-1-(2-chloro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNZNPGAVQTLAJ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Chlorination: The starting material, 4-methylacetophenone, undergoes chlorination to introduce the chlorine atom at the ortho position relative to the methyl group.

Reduction: The chlorinated product is then reduced to form the corresponding alcohol.

Amination: The alcohol is converted to the amine via an amination reaction, often using reagents such as ammonia or amines in the presence of catalysts.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with chiral acids.

Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are commonly used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of chiral amines in biological systems.

Medicine

Pharmaceutical research explores the compound’s potential as a precursor for the synthesis of drugs with specific therapeutic effects. Its structural features are similar to those of certain bioactive molecules, making it a candidate for drug development.

Industry

In the industrial sector, (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is used in the production of agrochemicals and materials with specialized properties. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, while the phenyl ring can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity for its targets, modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and related analogues:

Key Observations:

The 4-methyl group in the target compound provides mild electron-donating effects, contrasting with the bulkier 4-isopropyl group in , which may hinder molecular packing or receptor binding.

Stereochemical Influence :

- The S-enantiomer configuration in the target compound and analogues () highlights the importance of chirality in biological activity or catalytic efficiency, as enantiomers often exhibit divergent pharmacological profiles.

Amine Classification :

Physicochemical and Functional Comparisons

Solubility and Stability:

- Hydrochloride Salts : All compounds listed are hydrochloride salts, improving water solubility and crystalline stability. Dopamine HCl () is highly polar due to its dihydroxyphenyl group, whereas the target compound’s chloro and methyl substituents reduce polarity, likely enhancing lipid solubility.

- Melting Points : Data is unavailable for the target compound, but analogues like (S)-1-(4-isopropylphenyl)ethanamine HCl () may exhibit higher melting points due to stronger van der Waals interactions from the bulky isopropyl group.

Pharmacological Relevance:

- Dopamine HCl () : Clinically used for treating hypotension and cardiac arrest due to its agonist activity at dopamine receptors. The target compound’s lack of hydroxyl groups suggests distinct mechanisms, possibly targeting adrenergic or serotonin receptors.

- 2-(4-Chlorophenyl)ethan-1-amine HCl () : As a primary amine, it may serve as a precursor for psychedelic compounds (e.g., 4-chloroamphetamine derivatives), whereas the target compound’s secondary amine structure could limit such reactivity.

Biological Activity

(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride, also known as (S)-1-(2-Chloro-4-methylphenyl)ethylamine, is a chiral amine with significant potential in medicinal chemistry. Its molecular formula is C₉H₁₂ClN, with a molecular weight of approximately 169.65 g/mol. The compound's unique structure features a chloro-substituted aromatic ring, which plays a crucial role in its biological activity and pharmacological applications.

Biological Activity

The biological activity of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is primarily related to its interactions with various neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction suggests its relevance in treating disorders associated with neurotransmitter imbalances. Research indicates that compounds with similar structures have been investigated for their roles in drug discovery, emphasizing the importance of chirality in determining biological activity.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity depending on the context of use. The chiral nature of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine may lead to different pharmacological profiles compared to its enantiomer (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine, highlighting the significance of stereochemistry in drug design.

Pharmacological Applications

Research has shown that (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride can be utilized as an intermediate in synthesizing pharmaceutical compounds. Its structural properties allow it to interact with various neurotransmitter systems, making it a candidate for further exploration in neurological studies.

Comparison of Biological Activities

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine | Chiral amine | Potential as a pharmaceutical agent |

| (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine | Enantiomer of (S)-isomer | Different pharmacological profiles due to chirality |

| 1-(2-Chloro-4-methylphenyl)ethanone | Ketone instead of amine | Lacks amine functionality, affecting reactivity |

| 3-(2-Chloro-4-methylphenyl)propanal | Aldehyde structure | Different functional group influences reactivity |

Summary of Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Study 1: Neurological Applications

A study explored the effects of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine on neurotransmitter systems. The findings indicated that this compound could modulate receptor activity, suggesting potential therapeutic applications in conditions like depression and anxiety disorders.

Case Study 2: Anticancer Potential

While limited data exists on its direct anticancer effects, related compounds have shown varying degrees of inhibition against cancer cell lines. Future studies are warranted to assess the specific activity of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine against different types of cancers.

Case Study 3: Antimicrobial Activity

Research into structurally similar compounds has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Understanding the structure–activity relationship could provide insights into the potential efficacy of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.